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Compound of Interest

Compound Name:
2,3-Dehydro Simvastatin Acid

Sodium Salt

CAS No.: 393825-04-2

Cat. No.: B1140466 Get Quote

Executive Summary
This technical guide provides a comprehensive toxicological and regulatory assessment of 2,3-

Dehydro Simvastatin Acid (CAS 393825-04-2), a critical degradation impurity of Simvastatin.

Unlike the parent drug, which relies on a 3,5-dihydroxyheptanoic acid pharmacophore for

HMG-CoA reductase inhibition, this impurity is characterized by a conjugated alkene system

resulting from the dehydration of the 3-hydroxyl group.

This structural modification neutralizes the primary pharmacological activity but introduces a

structural alert (Michael Acceptor), necessitating a rigorous genotoxicity assessment under ICH

M7 guidelines. This guide outlines the chemical formation, toxicological risk profile, and

validated control strategies for pharmaceutical scientists.

Chemical Identity & Formation Mechanism[1][2]
Structural Characterization

Chemical Name: 2,3-Dehydro Simvastatin Acid (Sodium Salt)[1][2][3]

IUPAC Name: Sodium (E,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-

dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[2]

CAS Number: 393825-04-2[1][2][3][4]
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Molecular Formula: C25H37O5Na (Sodium Salt)[3][4]

Relationship to Parent: It is the open-ring acid form of Simvastatin EP Impurity C (Anhydro

Simvastatin).

Mechanism of Formation
The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:

Hydrolysis: The lactone ring of Simvastatin opens (mediated by pH or esterases) to form

Simvastatin Acid (Tenivastatin).

-Elimination: Under acidic conditions or thermal stress, the 3-hydroxyl group undergoes
dehydration. The acidic proton at C2 facilitates the elimination of water, establishing a double
bond between C2 and C3. This creates an

-unsaturated carboxylate system.

Pathway Visualization
The following diagram illustrates the degradation logic, highlighting the critical loss of the

pharmacophore (3-OH).
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Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid.[2] Note the

transition from the active 3,5-dihydroxy pharmacophore to the inactive conjugated alkene.

Toxicological Assessment (ICH M7 & Q3A)
Pharmacological Inactivity
The primary mechanism of statins involves the binding of the 3,5-dihydroxyheptanoic acid

moiety to the catalytic site of HMG-CoA reductase. The 3-hydroxyl group mimics the substrate

(HMG-CoA) transition state.

Observation: In 2,3-Dehydro Simvastatin Acid, the C2-C3 double bond eliminates the 3-

hydroxyl group.

Conclusion: The impurity is pharmacologically inactive regarding cholesterol synthesis

inhibition. This shifts the safety focus from exaggerated pharmacology (myopathy) to off-

target chemical toxicity.

Genotoxicity Risk (ICH M7)
The presence of the

-unsaturated carboxylate moiety raises a structural alert for genotoxicity.
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Assessment Parameter Analysis

Structural Alert

Michael Acceptor: The conjugated double bond

at C2-C3 can theoretically react with

nucleophilic DNA bases (alkylation).

In Silico Prediction

Class 3 (Inconclusive): QSAR tools (e.g.,

DEREK, SARAH) typically flag

-unsaturated carbonyls.

Ames Test Data

Likely Negative: Pharmacopeial limits for the

related lactone (Impurity C) are typically

controlled at 0.15% (ICH Q3A) rather than the

stringent TTC levels (1.5 µ g/day ) required for

mutagens. This implies historical data supports

a non-mutagenic classification.

Metabolic Context

While not a major human metabolite (>10%),

related unsaturated metabolites (exomethylene

derivatives) are formed in vivo, providing some

qualification support.

Toxicity Profiling Workflow
To confirm safety, the following decision tree is applied. This protocol ensures compliance with

ICH M7 for mutagenic impurities.[5]
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Identify 2,3-Dehydro Simvastatin Acid
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Figure 2: ICH M7 Qualification Workflow. 2,3-Dehydro Simvastatin Acid typically resolves to

Class 5 (Non-mutagenic) following empirical testing.

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: To definitively rule out genotoxicity from the Michael acceptor moiety.
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Strains:S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

Concentration Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility).

Metabolic Activation: Perform +/- S9 mix (rat liver fraction) to detect pro-mutagens.

Vehicle: DMSO (Simvastatin acid forms are lipophilic; ensure solubility).

Criteria: A ≥2-fold increase in revertant colonies (TA98/100) or ≥3-fold (others) indicates

mutagenicity.

LC-MS/MS Identification Protocol
Rationale: High-sensitivity detection is required to distinguish the impurity from the parent and

other degradants.

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.[6][7][8]

Gradient: 50% B to 90% B over 15 mins.

Detection:

UV: 238 nm (Simvastatin characteristic).[6]

MS: ESI Positive Mode.

Target Mass:

Simvastatin Acid: m/z ~437 [M+H]+.

2,3-Dehydro Impurity: m/z ~419 [M+H]+ (Loss of H2O from Acid).
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Validation: Ensure resolution >1.5 between Simvastatin Acid and 2,3-Dehydro Simvastatin

Acid.

Regulatory Control Strategy
Based on the likely non-mutagenic profile (Class 5) and pharmacological inactivity:

Classification: Degradation Product (ICH Q3B).

Limit Setting:

Reporting Threshold: 0.05%

Identification Threshold: 0.10% (requires structural confirmation).

Qualification Threshold: 0.15% (requires safety data if exceeded).

Recommended Specification: NMT 0.15% (aligned with general ICH limits for qualified

impurities).

Note: If the impurity exceeds 0.15% in the drug product, a 14-day or 90-day repeat-dose

toxicity study in one species is required unless justified by the "metabolite" defense

(demonstrating human exposure exceeds the impurity level).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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